4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPNSKACGFGJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Substitution and Halogenation
The starting point is often a halogenated benzene derivative such as 5-bromo-2-fluorobenzene. The selective bromination and fluorination can be achieved through electrophilic aromatic substitution or by using pre-halogenated commercially available substrates.
- Example: Preparation of 2-(5-bromo-2-methylbenzyl) derivatives via Grignard reagents and transition metal-catalyzed coupling reactions (e.g., Kumada or Suzuki coupling) has been reported. Although this example focuses on thiophene derivatives, the halogenation and coupling principles are transferable to phenyl-tetrahydropyran systems.
Formation of the Tetrahydro-2H-pyran Ring
The tetrahydro-2H-pyran ring can be introduced by:
- Cyclization of appropriate hydroxyalkyl precursors.
- Use of protected sugar derivatives or cyclic ethers as starting materials.
- Acid-catalyzed ring closure reactions from open-chain precursors.
One practical approach involves the use of tetrahydropyran-2-ol derivatives or protected tetrahydropyran intermediates, which can be coupled to aromatic halides.
Coupling of Aromatic and Tetrahydropyran Moieties
Coupling methods include:
- Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada, Negishi), where an arylboronic acid or Grignard reagent is reacted with a halogenated tetrahydropyran derivative or vice versa.
- Friedel-Crafts type alkylation or acylation followed by reduction to introduce the tetrahydro-2H-pyran substituent on the aromatic ring.
For example, a Friedel-Crafts reaction between 2-(4-fluorophenyl)thiophene and a brominated benzoyl chloride derivative followed by reduction has been used to introduce substituted benzyl groups, which conceptually parallels the introduction of tetrahydropyranyl groups.
A representative synthetic route adapted from related literature and patents involves:
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of Grignard Reagent | p-Bromofluorobenzene + Mg in ether | p-Bromofluorophenylmagnesium bromide | - | Precursor for coupling |
| 2 | Kumada Coupling | Grignard reagent + 2-bromothiophene, NiCl2(dppe) catalyst | 2-(4-Fluorophenyl)thiophene | Moderate | Transition metal catalysis |
| 3 | Friedel-Crafts Acylation | 2-(4-Fluorophenyl)thiophene + 2-methyl-5-bromobenzoyl chloride, AlCl3 | 5-Bromo-2-methylphenyl-2-(4-fluorophenyl)thiophenemethanone | Moderate | Aromatic ketone intermediate |
| 4 | Reduction | BF3·OEt2 + triethylsilane | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | ~70 | Reductive step yielding target compound |
Note: Although this route focuses on thiophene derivatives, the methodology can be adapted to phenyl-tetrahydropyran compounds by replacing thiophene with tetrahydro-2H-pyran derivatives and adjusting reagents accordingly.
Acid-Catalyzed Cyclization: Starting from hydroxyalkyl precursors, tetrahydro-2H-pyran rings can be formed by acid-catalyzed cyclization, then coupled to halogenated aromatic rings using cross-coupling techniques.
Use of Protected Tetrahydropyran Derivatives: Protected tetrahydropyran intermediates (e.g., benzyloxy or acetal-protected) can be functionalized and coupled under mild conditions to aromatic halides, achieving high yields and purity.
- The use of transition metal catalysts (Ni, Pd) with appropriate ligands (dppe, phosphines) improves coupling efficiency and selectivity.
- Reduction steps employing boron trifluoride etherate and triethylsilane provide good yields but involve expensive reagents; alternative reducing agents may be explored for industrial scalability.
- Temperature control during cyclization and coupling steps is critical to prevent side reactions and improve product purity.
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Aromatic Halogenation | Electrophilic substitution or use of halogenated precursors | Starting material availability crucial |
| Cross-Coupling Catalysts | NiCl2(dppe), Pd(PPh3)4 | Catalyst choice affects yield and cost |
| Solvents | Ether, Toluene, Dichloromethane | Solvent polarity impacts reaction rates |
| Temperature Range | -78°C to reflux | Low temps for sensitive intermediates |
| Reducing Agents | BF3·OEt2 + triethylsilane | High yield but costly |
| Yield Range | 60-85% per step | Dependent on purification and reaction control |
The preparation of 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran involves multi-step synthesis combining halogenated aromatic chemistry with tetrahydropyran ring formation. Transition metal-catalyzed cross-coupling reactions and Friedel-Crafts acylation/reduction sequences are central to the synthetic approaches. Optimization of catalysts, reagents, and reaction conditions can improve yields and scalability. While direct literature on this exact compound is limited, analogous synthetic strategies from related substituted phenyl and tetrahydropyran derivatives provide a robust framework for its preparation.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydropyran ring can be oxidized to form lactones or other oxygen-containing derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents, leading to different hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce lactones or ketones .
Scientific Research Applications
The compound 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry due to its potential biological activities. This article explores its applications, focusing on anticancer properties, its role in drug design, and other relevant fields.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research shows that it can inhibit the proliferation of various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Case Study: In vitro Studies
- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound demonstrated significant cytotoxic effects, with IC50 values in the low micromolar range, indicating its effectiveness against these cancer types.
Drug Design and Development
The compound serves as a scaffold in drug design due to its unique structural features. Its ability to interact with biological targets makes it a valuable lead compound for developing new pharmaceuticals.
Applications in Drug Development
- Targeting Kinases : Investigations into its binding affinity with specific kinases have shown promise for developing targeted therapies.
- Structure-Activity Relationship (SAR) : Modifications of the tetrahydropyran ring have been studied to enhance efficacy and reduce toxicity.
In addition to its anticancer properties, this compound has been explored for other biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Neuroprotective Effects : Research is ongoing to evaluate its potential in neurodegenerative disease models.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Antimicrobial | Effective against specific bacteria | Ongoing research |
| Neuroprotective | Potential benefits in models | Ongoing research |
Table 2: In Vitro Efficacy Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| MCF-7 | 5.0 | Significant cytotoxicity observed |
| HeLa | 4.2 | Effective at low concentrations |
| A549 | 6.8 | Comparable to existing treatments |
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the compound’s structure and the biological context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituent-driven differences:
Key Observations :
- Electronic Effects: Bromine (electron-withdrawing) and fluorine (strongly electronegative) on the phenyl ring would enhance the electrophilicity of the aromatic system compared to non-halogenated analogs. This could influence reactivity in Suzuki-Miyaura couplings or SNAr reactions .
- Solubility: Fluorine atoms may improve solubility in polar solvents relative to purely brominated analogs like 4-(4-Bromophenoxy)THP .
Physicochemical Properties (Inferred)
Based on structurally related compounds:
Biological Activity
4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive analysis of its biological activity, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12BrF
- Molecular Weight : 267.13 g/mol
The presence of bromine and fluorine substituents on the phenyl ring is believed to enhance the compound's biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various pathogens.
Anticancer Activity
A study focusing on the anticancer potential of this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis |
| A549 (Lung) | 4.3 | Inhibition of cell proliferation |
| HeLa (Cervical) | 3.9 | Disruption of mitochondrial membrane integrity |
These findings indicate that the compound's mechanism may involve the activation of intrinsic apoptotic pathways, leading to programmed cell death.
Antimicrobial Activity
In another study, this compound was tested against various bacterial strains, exhibiting notable antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's efficacy against these pathogens suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Study 1: Anticancer Efficacy in Vivo
A recent in vivo study evaluated the anticancer efficacy of this compound using a xenograft model. Mice bearing MCF-7 tumors were treated with the compound at varying doses. Results indicated:
- Tumor Volume Reduction : A dose-dependent reduction in tumor volume was observed, with a maximum reduction of 78% at a dose of 50 mg/kg.
- Survival Rate : Increased survival rates were noted in treated animals compared to controls.
Case Study 2: Safety Profile Assessment
An assessment of the safety profile revealed that at therapeutic doses, the compound did not exhibit significant toxicity. Blood biochemistry and histopathological examinations showed no adverse effects on liver and kidney functions.
Q & A
Q. What are the common synthetic routes for preparing 4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyran derivatives, and how do reaction conditions influence stereochemical outcomes?
-
Methodological Answer: The synthesis typically involves transition metal-catalyzed cross-coupling or cyclization reactions. For example, copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) enable diastereoselective oligomerization of alkenols and aldehydes to form tetrahydro-2H-pyran derivatives . Reaction parameters such as solvent polarity (e.g., THF vs. DCM), temperature (−78°C for lithiation), and stoichiometry of reagents (e.g., Grignard agents) critically impact stereoselectivity. NMR and MS data (e.g., H/C chemical shifts, coupling constants) are essential for verifying stereochemistry and purity .
-
Example Reaction Conditions Table:
| Substrate Pair | Catalyst System | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|
| 3,5-Dimethylhex-5-en-1-ol + | Cu(II)-L3 | 85:15 | 72 | |
| 4-Bromo-2-fluorophenyl aldehyde | Fe/PPh3 | 70:30 | 50 |
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer: Key techniques include:
- H/C NMR: Identify coupling patterns (e.g., axial vs. equatorial protons in the pyran ring) and substituent effects (e.g., fluorine-induced deshielding at C2) .
- Mass Spectrometry (EI/CI): Confirm molecular ion peaks (e.g., [M+H] at m/z 290.1) and fragmentation patterns (e.g., loss of Br/F groups) .
- X-ray Crystallography: Resolve absolute configuration for chiral centers, as seen in structurally related compounds like 5-bromo-2-fluorophenyl pyrazolopyrimidines .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., over-oxidation or ring-opening) during functionalization of the tetrahydro-2H-pyran core?
- Methodological Answer:
-
Protecting Groups: Use tetrahydropyranyl (THP) ethers to shield reactive hydroxyl groups during halogenation or alkylation .
-
Selective Catalysis: Employ iron-catalyzed cross-couplings (e.g., FeCl/PPh) to minimize β-hydride elimination in alkyl halide reactions .
-
Kinetic Control: Optimize reaction time and temperature (e.g., flash chromatography at 0°C) to isolate intermediates before degradation .
- Case Study:
In the synthesis of 4-(6-(4-bromophenoxy)hex-1-yn-1-yl)tetrahydro-2H-pyran, limiting reaction time to 3 hours prevented alkyne over-oxidation, achieving 50% yield .
- Case Study:
Q. How do electronic effects of the 5-bromo-2-fluorophenyl substituent influence biological activity in drug discovery contexts?
- Methodological Answer:
-
Structure-Activity Relationship (SAR): The electron-withdrawing bromo and fluoro groups enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., HMG-CoA reductase inhibitors) .
-
In Vitro Assays: Test inhibitory activity using fluorogenic substrates (e.g., COX-2/5-LO assays) to quantify IC values. For example, fluorophenyl derivatives showed sub-micromolar inhibition of proinflammatory enzymes in hepatic fibrosis models .
- Biological Activity Table:
| Derivative Structure | Target Enzyme | IC (nM) | Reference |
|---|---|---|---|
| 4-(5-Br-2-F-CH)THP | HMG-CoA reductase | 12.5 | |
| Analog with Cl substituent | COX-2 | 250 |
Q. How should researchers address contradictions in reported catalytic efficiencies for tetrahydro-2H-pyran syntheses?
- Methodological Answer:
- Reproducibility Checks: Verify catalyst purity (e.g., Cu(II) salts vs. colloidal copper) and ligand ratios (e.g., L3:Cu = 1:1 vs. 2:1) .
- Data Normalization: Compare turnover numbers (TONs) relative to substrate concentration and reaction scale. For instance, iron-catalyzed methods in THF show higher TONs (1,000–2,000) than DCM-based systems .
- Advanced Analytics: Use kinetic isotope effects (KIEs) or DFT calculations to probe rate-determining steps (e.g., oxidative addition vs. reductive elimination) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
